molecular formula C18H20ClNOS B2945014 N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 195512-01-7

N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B2945014
CAS No.: 195512-01-7
M. Wt: 333.87
InChI Key: ZZGAXYWBHVBCMZ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H20ClNOS and its molecular weight is 333.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-substituted sulfanilamide derivatives, including compounds with structures similar to N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, have been synthesized and characterized. These compounds exhibit distinct packing and hydrogen bonding models in their crystal structures, showing different conformational properties. Studies have utilized techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV-visible spectra, Liquid Chromatographic (LCMS), High Resolution Mass Spectrometric (HRMS), and X-ray diffraction (XRD) for characterization. The thermal properties of these derivatives have been evaluated using thermogravimetric (TG) and differential scanning calorimetric (DSC) methods, providing insights into their stability and potential applications (Lahtinen et al., 2014).

Antimicrobial Studies

The antimicrobial activities of sulfanilamide derivatives, including those structurally related to this compound, have been investigated. These studies aimed to assess the antibacterial and antifungal potentials of synthesized compounds against various strains. However, results indicated that introducing the benzene ring to CO–NH group or SO2–NH moiety did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

Pharmacokinetic Properties

Research on compounds with similar structures to this compound has also focused on their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). In-silico docking studies have been conducted to investigate the inhibition activity against viruses, providing a basis for further exploration of these compounds in antiviral therapies (Jenepha Mary et al., 2022).

Environmental and Health Perspectives

Research on chloroacetamide herbicides and their metabolites, including compounds structurally related to this compound, has highlighted the comparative metabolism in human and rat liver microsomes. These studies provide insights into the metabolic pathways involved and the potential health risks associated with exposure to these compounds (Coleman et al., 2000).

Properties

IUPAC Name

N-(4-butylphenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-2-3-4-14-5-9-16(10-6-14)20-18(21)13-22-17-11-7-15(19)8-12-17/h5-12H,2-4,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGAXYWBHVBCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.